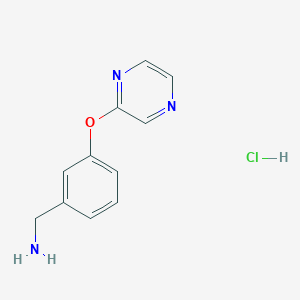

3-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Übersicht

Beschreibung

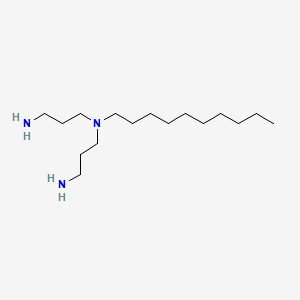

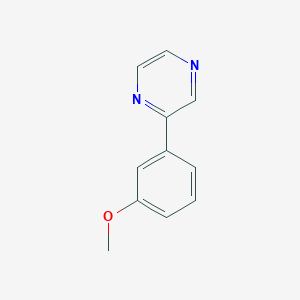

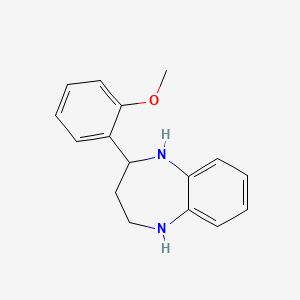

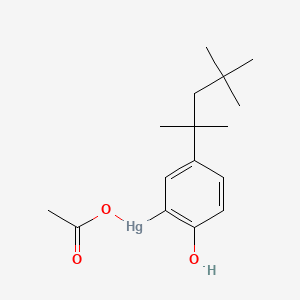

“3-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound with the molecular formula C11H12ClN3O . It has an average mass of 237.686 Da and a monoisotopic mass of 237.066895 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a benzylamine group via an oxygen atom . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Green Synthesis of Heterocycles

An eco-friendly synthesis method has been developed for creating biologically significant heterocycles, utilizing a domino three-component condensation reaction. This process, employing catalytic amounts of DABCO in water, emphasizes operational simplicity, high yields, and the avoidance of hazardous reagents, offering a sustainable approach to synthesizing complex molecules potentially including derivatives of 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride (Mohebat et al., 2017).

Antimicrobial and Anti-inflammatory Properties

Novel 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which might include structural motifs related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, particularly one designated as compound 3i, demonstrated potent anti-inflammatory action, suggesting potential therapeutic applications (Shankar et al., 2017).

Anticancer Activity

A study focused on the development of benzofuro[2,3-b]pyrazine frameworks, through a palladium-catalyzed multistep cascade sequence, unveiled compound 3w with significant anticancer activity against T-24 and HeLa cells. This underscores the potential of pyrazine derivatives, similar to this compound, in cancer treatment (Wang et al., 2019).

Mycobacterium Tuberculosis Inhibition

Research involving 3-benzylaminopyrazine-2-carboxamides, structurally related to this compound, has shown in vitro activity against Mycobacterium tuberculosis, suggesting a potential role in combating tuberculosis. The study highlights the importance of the benzylamine moiety in antimycobacterial activity, with one compound demonstrating a minimum inhibitory concentration (MIC) as low as 6 µM (Janďourek et al., 2017).

Signal Transduction Inhibition

Peptidomimetic compounds derived from benzyl, pyridyl, or pyrazinyl groups, akin to the structural features of this compound, have been identified as potent disruptors of Stat3 activity. These compounds exhibit promising biological activities, including the inhibition of cell growth and induction of apoptosis in cancer cells, highlighting their potential in cancer therapy (Turkson et al., 2004).

Zukünftige Richtungen

The future directions for “3-(Pyrazin-2-yloxy)-benzylamine hydrochloride” could involve further studies to understand its biological activity, potential therapeutic applications, and detailed physical and chemical properties. Additionally, the development of efficient synthetic methods for this compound could be a focus of future research .

Wirkmechanismus

Target of Action

Compounds with similar pyrazine structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It is known that pyrazine derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .

Biochemical Pathways

Pyrazine derivatives have been shown to interact with various biochemical pathways, often leading to the inhibition of bacterial growth .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

(3-pyrazin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)15-11-8-13-4-5-14-11;/h1-6,8H,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODOSEAUQBCGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590027 | |

| Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171587-07-7 | |

| Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)

![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)

![4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B1627749.png)

![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)